molecular formula C12H21N3O B1483895 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol CAS No. 2090268-13-4

3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Cat. No. B1483895
CAS RN: 2090268-13-4
M. Wt: 223.31 g/mol
InChI Key: FFLUIFGVYBHYTP-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol, commonly known as TBPP, is a heterocyclic compound with a variety of uses in scientific research. It has been studied for its potential applications in drug design, catalysis, and biochemistry. TBPP is a versatile compound, with a wide range of potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol and its derivatives are primarily synthesized for structural analysis and potential applications in various fields, including organic electronics and medicinal chemistry. For instance, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of the title compound with a 1-methyl-1H-pyrazol-5-yl substituent. This process exemplifies the compound's utility in synthesizing complex molecules with potential biological activities or material properties Richter et al., 2009.

Intermediate in Biologically Active Compounds

Some derivatives of 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol serve as intermediates in the synthesis of biologically active compounds. An example includes the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, showcasing its significance in pharmaceutical research Kong et al., 2016.

Fungicidal Activity

The compound and its variants have been explored for fungicidal activities. A study synthesized novel derivatives and tested them against various fungi, indicating moderate to excellent fungicidal activity. This demonstrates the compound's potential in agricultural chemistry for protecting crops against fungal diseases Mao et al., 2013.

OLEDs and Photophysical Properties

Derivatives of 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol have been investigated for their photophysical properties and applications in organic light-emitting diodes (OLEDs). Studies on Pt(II) complexes containing pyrazole chelates derived from the compound show promising applications in OLEDs, with high efficiency and stability, indicating potential uses in electronic displays and lighting Huang et al., 2013.

Ambient-Temperature Synthesis

Research on the ambient-temperature synthesis of related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, highlights the chemical versatility and potential for efficient synthetic methodologies. These syntheses pave the way for creating a variety of compounds for further exploration in chemical and pharmaceutical applications Becerra et al., 2021.

properties

IUPAC Name

5-tert-butyl-2-piperidin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)9-5-4-6-13-8-9/h7,9,13-14H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUIFGVYBHYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol

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